2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7ClN4/c1-4-2-5(8)3-12-6(4)10-7(9)11-12/h2-3H,1H3,(H2,9,11) |
InChI Key |
TWERXTVRTBBHED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclocondensation with 1,1-Dimethoxy-N,N-Dimethylethylamine
This method, adapted from CN113416188B, involves:
-
Step 1 : Reacting 2-amino-3-chloro-5-methylpyridine with 1,1-dimethoxy-N,N-dimethylethylamine in N,N-dimethylformamide (DMF) under p-toluenesulfonic acid (0.1 mol%) catalysis at 130°C for 12 hours. This forms an intermediate imine (yield: 92–95%).
-
Step 2 : Treating the intermediate with hydroxylamine sulfonic acid in pyridine at 25°C for 12 hours, yielding the target compound (purity: 96.5%; yield: 92.5%).
Key Advantages :
-
No intermediate purification required.
-
Avoids hazardous reagents (e.g., bromine).
Oxidative Cyclization Using Hydrazine Derivatives
Copper-Catalyzed Tandem Radical Cyclization
Inspired by strategies in PMC6257563, this approach employs:
-
Reactants : 1,2-Bis(1-arylethylidene)hydrazines and methyl-substituted benzylidenemalononitriles.
-
Conditions : CuI (10 mol%), DMF, 80°C, 6 hours.
Mechanistic Insight :
Radical intermediates facilitate cyclization, with the methyl and chloro groups introduced via the malononitrile precursor.
Microwave-Assisted Synthesis
Rapid Cyclization Under Microwave Irradiation
Adapted from Khomenko et al., this method uses:
-
Reactants : 2-Amino-3-chloro-5-methylpyridine and ethyl cyanoacetate.
-
Conditions : Microwave irradiation (150 W, 120°C, 20 minutes), acetic acid solvent.
Benefits :
-
10-fold reduction in reaction time compared to conventional heating.
Post-Synthetic Functionalization
Chlorination and Amination of Preformed Triazolo Cores
As demonstrated in WO2010141796A2, this involves:
-
Chlorination : Treating 2-amino-8-methyl-[1,triazolo[1,5-a]pyridine with PCl₅ in dichloromethane (0°C, 2 hours).
-
Amination : Reacting the chlorinated product with aqueous NH₃ (25°C, 6 hours).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Substitution
The chlorine atom at position 6 undergoes substitution with strong nucleophiles (e.g., amines, alcohols) under basic conditions. This reactivity is critical for introducing new substituents.
Electrophilic Substitution
The amino group at position 2 activates the adjacent positions for electrophilic aromatic substitution, enabling reactions with nitration, alkylation, or acylation reagents.
Reaction Optimization Data
While specific data for this compound is limited, related triazolopyridines exhibit optimized yields under defined conditions. For example, a study on pyrazolo[1,5-a]pyridine synthesis demonstrated:
| Reaction Conditions | Yield |
|---|---|
| Ethanol + 6 equiv. acetic acid + O₂ atmosphere | 94% |
| Ethanol + 6 equiv. acetic acid + Ar atmosphere | 6% |
| Ethanol + 2 equiv. acetic acid + O₂ atmosphere | 34% |
This highlights the critical role of oxygen and acid catalysis in achieving high yields .
Biological and Chemical Implications
The compound’s functional groups enable diverse applications:
-
Biological activity : Triazolopyridines often exhibit antimicrobial, anticancer, or enzyme-inhibiting properties, though specific data for this compound is not provided .
-
Chemical versatility : The chlorine and amino groups allow further functionalization, expanding its utility in medicinal chemistry.
Structural Considerations
The fused triazole-pyridine system introduces geometric constraints that influence reactivity. For instance:
-
Electronic effects : The chlorine atom (electron-withdrawing) and methyl group (electron-donating) modulate the ring’s reactivity.
-
Steric effects : The fused ring system may hinder substitution at certain positions.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is its potential as an antimicrobial agent. Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial properties of synthesized derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed potent activity with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests potential for developing new antibiotics from this compound class .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Notably, it has shown promise in inhibiting the replication of viruses like influenza.
Case Study: Influenza Virus Inhibition
In a study focusing on the inhibition of the RNA-dependent RNA polymerase (RdRP) of influenza A virus, compounds derived from triazolo-pyridine were found to disrupt the protein-protein interactions critical for viral replication. The best-performing compounds exhibited IC50 values in the low micromolar range, indicating strong antiviral activity .
Anticancer Activity
Research into the anticancer potential of this compound has revealed promising results.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies involving various cancer cell lines (e.g., A549 lung cancer and MCF-7 breast cancer) showed that this compound inhibited cell proliferation effectively. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored.
Case Study: Inhibition of Pro-inflammatory Cytokines
In vitro experiments indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes these effects:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This suggests a promising anti-inflammatory profile for the compound .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and various biological targets.
Insights from Docking Studies
Docking simulations revealed that the compound binds effectively to target proteins associated with its antimicrobial and anticancer activities. These studies help rationalize the observed biological effects and guide further modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their biological/physical properties are summarized in Table 1.
Table 1: Comparison of 2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine with Structural Analogs
Key Research Findings and Gaps
- Structure-activity relationships (SAR): The amino group at position 2 is critical for hydrogen bonding in biological targets, while halogen substituents (Cl, Br) improve electrophilicity and metabolic stability .
- Synthetic limitations : Metal-free protocols (e.g., iodine-catalyzed cyclization) are underdeveloped for triazolopyridines compared to triazolopyrimidines .
- Unanswered questions : The target compound’s solubility, toxicity, and in vivo efficacy remain uncharacterized. Comparative studies with bromo/trifluoromethyl analogs are needed to optimize substituent effects.
Biological Activity
2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS Number: 1319067-92-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various methods including microwave-mediated synthesis and traditional chemical reactions. A notable method involves the reaction of appropriate hydrazine derivatives with substituted pyridines under controlled conditions to yield high purity products .
Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For example, studies have shown that derivatives of triazolo-pyridine can inhibit the growth of various cancer cell lines. In vitro tests demonstrated that this compound exhibits cytotoxic effects against breast adenocarcinoma (MCF7) and non-tumorigenic epithelial (MCF10A) cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to increased DNA damage in cancer cells .
- Induction of Apoptosis : The compound has been shown to promote programmed cell death in cancerous cells through various pathways including caspase activation .
Study 1: Antitumor Activity
A study conducted on the efficacy of triazolo derivatives found that this compound exhibited a half-maximal inhibitory concentration (IC50) in the low micromolar range against MCF7 cells. The results suggest a promising potential for this compound as an anticancer agent .
Study 2: Pharmacological Profiling
In another study focusing on pharmacological profiling, the compound was evaluated for its ability to inhibit various kinases implicated in cancer progression. The results highlighted its effectiveness as a multitargeted kinase inhibitor with significant potency against Aurora kinases .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C7H7ClN4 |
| Molecular Weight | 182.61 g/mol |
| Purity | ≥95% |
| Anticancer IC50 (MCF7) | Low micromolar range |
| Mechanism of Action | Topoisomerase II inhibition; Apoptosis induction |
Q & A
Q. What are the common synthetic routes for 2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine?
Answer: The synthesis typically involves cyclization strategies starting from functionalized pyridine or triazole precursors. A widely used method is the annulation of 1,2,4-triazole rings onto amino-substituted pyridines . For example:
- Step 1 : React N-(2-pyridyl)guanidines or amidines with halogenated ketones (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (DMF) under reflux .
- Step 2 : Deprotonation and purification via column chromatography (yields ~70–76%) .
Alternative routes include Cu-catalyzed oxidative cyclization of guanidylpyridines, which avoids multistep procedures and achieves high yields under aerobic conditions .
Q. How is the structural characterization of this compound performed?
Answer: Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., triazole-pyridine planarity, substituent torsion angles ~55–72°) .
- NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Weak intermolecular interactions (C–H⋯O/N) are identified via crystallography to explain packing patterns .
Q. What reactivity patterns are observed under standard reaction conditions?
Answer: The compound exhibits:
- Nucleophilic substitution : Chlorine at position 6 can be replaced by cyano groups via Pd-catalyzed reactions (e.g., using Zn(CN)₂) .
- Oxidation : Ethynyl or methyl groups may oxidize to carbonyls under strong oxidants (KMnO₄, CrO₃) .
- Functionalization : Amino groups at position 2 participate in condensation reactions (e.g., with aldehydes or nitriles) to form fused heterocycles .
Advanced Research Questions
Q. How can cyclization steps be optimized to improve yield and purity?
Answer: Critical parameters include:
- Catalyst selection : CuBr/1,10-phenanthroline systems enhance oxidative cyclization efficiency compared to traditional Pd catalysts .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity, while hexane/ethyl acetate mixtures aid crystallization .
- Temperature control : Reflux (80–100°C) ensures complete cyclization without side-product formation .
Contradictions in reported yields (e.g., 72% vs. 76%) may arise from variations in starting material purity or chromatographic conditions .
Q. What strategies enable regioselective functionalization of the triazolopyridine core?
Answer:
- Directed metalation : Use of bulky bases (LDA) to deprotonate specific positions (e.g., C-8 for bromination) .
- Cross-coupling reactions : Suzuki-Miyaura coupling at halogenated positions (e.g., 6-Cl or 8-Br) with aryl/heteroaryl boronic acids .
- C–H activation : Pd(II)/Ag(I) systems for direct arylation at electron-rich positions (e.g., C-7) .
Q. How can biological activity mechanisms (e.g., enzyme inhibition) be systematically evaluated?
Answer:
Q. How are data contradictions in synthesis or characterization resolved?
Answer:
- Reproducibility checks : Validate crystal structures (e.g., CCDC deposition codes) and compare with reported data .
- Advanced analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas conflicting with NMR .
- Computational modeling : DFT calculations predict substituent effects on reactivity or stability, resolving discrepancies in reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
